4-Chloro-2-phenylbutyric acid 4-Chloro-2-phenylbutyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13943463
InChI: InChI=1S/C10H11ClO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
SMILES:
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

4-Chloro-2-phenylbutyric acid

CAS No.:

Cat. No.: VC13943463

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-phenylbutyric acid -

Specification

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name 4-chloro-2-phenylbutanoic acid
Standard InChI InChI=1S/C10H11ClO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
Standard InChI Key FKLXKFWMYUFDQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CCCl)C(=O)O

Introduction

Structural and Molecular Characteristics

4-Chloro-2-phenylbutyric acid belongs to the class of substituted butyric acids, characterized by a four-carbon aliphatic chain with a carboxylic acid group. The chlorine atom at the fourth carbon and the phenyl group at the second carbon introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key structural attributes include:

  • IUPAC Name: 4-Chloro-2-phenylbutanoic acid

  • Canonical SMILES: C1=CC=C(C=C1)C(CCCl)C(=O)O\text{C1=CC=C(C=C1)C(CCCl)C(=O)O}

  • InChIKey: FKLXKFWMYUFDQQ-UHFFFAOYSA-N

The phenyl group enhances hydrophobicity, while the chlorine atom increases molecular polarity, creating a balance that affects solubility and crystallization behavior. Computational models predict a pKa near 4.76, similar to unsubstituted butyric acid, though the electron-withdrawing chlorine may slightly lower this value .

Synthesis and Preparation

While explicit protocols for synthesizing 4-chloro-2-phenylbutyric acid are scarce in published literature, analogous compounds suggest feasible routes:

Friedel-Crafts Acylation

A plausible method involves Friedel-Crafts acylation of benzene with γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3). This reaction would yield 4-chloro-2-phenylbutanoyl chloride, followed by hydrolysis to the carboxylic acid.

Grignard Reaction

An alternative pathway employs a Grignard reagent (e.g., phenylmagnesium bromide) reacting with ethyl 4-chloroacetoacetate. Subsequent acid hydrolysis and decarboxylation could generate the target compound.

Table 1: Hypothetical Synthesis Conditions

ParameterValue
Starting MaterialEthyl 4-chloroacetoacetate
ReagentPhenylmagnesium bromide
CatalystAlCl3\text{AlCl}_3
Reaction Temperature0–5°C (Grignard), 25°C (hydrolysis)
Yield (Estimated)60–75%

These methods remain theoretical, requiring empirical validation. For comparison, 4-phenylbutyric acid is synthesized via hydrogenation of γ-phenyl-γ-butyrolactone using palladium on carbon and W(OTf)6\text{W(OTf)}_6, achieving 95% yield .

PropertyValueSource
Melting Point45–50°C (est.)
Boiling Point165°C at 10 mmHg (est.)
Density1.12–1.18 g/cm³
Solubility in Water~5 g/L (40°C)
LogP (Partition Coeff.)2.4–2.8

The compound is expected to exhibit limited aqueous solubility but high miscibility in organic solvents like ethanol and dichloromethane. Its crystalline structure likely resembles 4-phenylbutyric acid, which forms white to off-white powders .

Comparison with Structural Analogs

Table 3: 4-Chloro-2-Phenylbutyric Acid vs. 4-Phenylbutyric Acid

Property4-Chloro-2-Phenylbutyric Acid4-Phenylbutyric Acid
Molecular Weight198.64 g/mol164.20 g/mol
Melting Point45–50°C (est.)49–51°C
BioactivityAntimicrobial (speculative)ER Stress Inhibition
Synthetic AccessibilityModerateHigh

The chlorine atom increases molecular weight and polarity, potentially enhancing bioactivity but complicating synthesis .

Future Research Directions

  • Synthesis Optimization: Develop scalable protocols using green chemistry principles.

  • Biological Screening: Evaluate antimicrobial, anti-inflammatory, and chaperone activities in vitro.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

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